(E)-8-(2,3,4-Trimethoxystyryl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and trimethoxystyrene Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3,4-Trimethoxystyryl)theophylline typically involves the following steps:
Preparation of 2,3,4-Trimethoxybenzaldehyde: This intermediate is synthesized from gallic acid through methylation using dimethyl sulfate in the presence of sodium hydroxide.
Synthesis of 2,3,4-Trimethoxystyrene: The 2,3,4-trimethoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2,3,4-trimethoxystyrene.
Coupling with Theophylline: The final step involves the coupling of 2,3,4-trimethoxystyrene with theophylline under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,3,4-Trimethoxystyryl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with single bonds in place of double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-8-(2,3,4-Trimethoxystyryl)theophylline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its bronchodilatory effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (E)-8-(2,3,4-Trimethoxystyryl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. The trimethoxystyryl group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the trimethoxystyryl group.
Caffeine: Another methylxanthine with stimulant effects but different pharmacological properties.
Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy.
Uniqueness
(E)-8-(2,3,4-Trimethoxystyryl)theophylline is unique due to the presence of the trimethoxystyryl group, which may confer additional pharmacological benefits such as enhanced potency, selectivity, and reduced side effects compared to its analogs.
Properties
CAS No. |
147700-32-1 |
---|---|
Molecular Formula |
C18H20N4O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O5/c1-21-16-13(17(23)22(2)18(21)24)19-12(20-16)9-7-10-6-8-11(25-3)15(27-5)14(10)26-4/h6-9H,1-5H3,(H,19,20)/b9-7+ |
InChI Key |
GAQQSHXBDRDGGZ-VQHVLOKHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.